molecular formula C5H8O4 B3056067 4-Methoxy-3-oxobutanoic acid CAS No. 68665-45-2

4-Methoxy-3-oxobutanoic acid

Cat. No.: B3056067
CAS No.: 68665-45-2
M. Wt: 132.11 g/mol
InChI Key: IKGGFUSHTLTYIT-UHFFFAOYSA-N
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Description

4-Methoxy-3-oxobutanoic acid (CAS: 1197231-80-3) is a β-keto acid derivative characterized by a methoxy group at the C4 position and a ketone at C2. Its molecular formula is C₅H₈O₄, with a molecular weight of 132.12 g/mol. This compound has been utilized in organic synthesis, particularly as a precursor for heterocyclic compounds and esters. Its synthesis often involves esterification or hydrolysis of derivatives like methyl 4-methoxy-3-oxobutanoate (CAS: 68665-45-2), which remains accessible .

Properties

CAS No.

68665-45-2

Molecular Formula

C5H8O4

Molecular Weight

132.11 g/mol

IUPAC Name

4-methoxy-3-oxobutanoic acid

InChI

InChI=1S/C5H8O4/c1-9-3-4(6)2-5(7)8/h2-3H2,1H3,(H,7,8)

InChI Key

IKGGFUSHTLTYIT-UHFFFAOYSA-N

SMILES

COCC(=O)CC(=O)O

Canonical SMILES

COCC(=O)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ester Derivatives

Methyl 4-Methoxy-3-oxobutanoate (CAS: 68665-45-2)
  • Structure: Methyl ester of 4-methoxy-3-oxobutanoic acid.
  • Key Differences :
    • Higher volatility and lower polarity compared to the parent acid, facilitating purification via distillation.
    • Used as a building block in pharmaceuticals and agrochemicals due to its reactivity in nucleophilic additions .
  • Synthesis: Produced via acid-catalyzed esterification of this compound, achieving yields >90% under optimized conditions .
Ethyl 4,4-Diethoxy-3-oxobutanoate (CAS: 10495-09-7)
  • Structure : Contains two ethoxy groups at C4 and a ketone at C3.
  • Key Differences: Enhanced stability due to steric protection of the ketone group by ethoxy substituents. Used in Claisen condensations to form γ-diketones, unlike this compound, which undergoes decarboxylation under similar conditions .

Substituted Phenyl Derivatives

4-(3-Chloro-4-methoxyphenyl)-4-oxobutanoic Acid (CAS: 39496-87-2)
  • Structure : Aryl-substituted derivative with a chloro-methoxyphenyl group at C4.
  • Key Differences: The aromatic ring introduces π-π stacking interactions, increasing melting point (>200°C vs. ~120°C for this compound). Applications in medicinal chemistry as a precursor for anti-inflammatory agents .
4-(3-Bromo-4-methoxyphenyl)-3-methyl-4-oxobutanoic Acid (CAS: 1283572-13-3)
  • Structure : Bromine and methyl substituents enhance steric bulk.
  • Key Differences: Bromine improves electrophilic reactivity, enabling Suzuki-Miyaura cross-coupling reactions. Lower solubility in polar solvents compared to non-halogenated analogs .

Cyclic and Branched Analogs

1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic Acid (CAS: 1340349-50-9)
  • Structure : Cyclobutane ring fused with the β-keto acid moiety.
  • Key Differences :
    • Restricted conformation due to the cyclobutane ring, reducing rotational freedom and altering reactivity in ring-opening reactions.
    • Higher thermal stability (decomposition at 250°C vs. 180°C for linear analogs) .
4-Methoxy-2,3,3-trimethyl-4-oxobutanoic Acid (CAS: 143731-19-5)
  • Structure : Branched alkyl groups at C2 and C3.
  • Key Differences: Steric hindrance from methyl groups slows enolization, making it less reactive in keto-enol tautomerism compared to this compound. Used in asymmetric synthesis of chiral alcohols .

Data Tables

Table 1: Physical and Chemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
This compound 1197231-80-3 C₅H₈O₄ 132.12 ~120 (dec.) Organic synthesis
Methyl 4-methoxy-3-oxobutanoate 68665-45-2 C₆H₁₀O₄ 146.14 <25 (liquid) Pharmaceutical intermediates
4-(3-Chloro-4-methoxyphenyl)-4-oxobutanoic acid 39496-87-2 C₁₁H₁₁ClO₄ 242.65 >200 Anti-inflammatory agents
1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid 1340349-50-9 C₁₂H₁₂O₄ 220.22 230–235 Chiral catalyst synthesis

Table 2: Reactivity Comparison

Compound Reactivity in Nucleophilic Additions Stability to Decarboxylation Preferred Solvents
This compound Moderate Low (decarboxylates at 80°C) Polar aprotic (DMF, DMSO)
Methyl 4-methoxy-3-oxobutanoate High High THF, Dichloromethane
Ethyl 4,4-diethoxy-3-oxobutanoate Low (steric hindrance) Moderate Ethanol, Toluene

Critical Analysis of Research Findings

  • Synthetic Accessibility: Ester derivatives (e.g., methyl 4-methoxy-3-oxobutanoate) are more synthetically tractable than the parent acid, which faces discontinuation challenges .
  • Safety Profiles: Substituted phenyl derivatives require stringent safety protocols (e.g., P201, P202) due to halogenated byproducts, unlike non-halogenated analogs .
  • Structural Influence on Reactivity : Cyclic and branched analogs exhibit reduced reactivity in tautomerism but offer enhanced thermal stability, broadening their utility in high-temperature reactions .

Q & A

Q. What are the standard synthetic routes for 4-Methoxy-3-oxobutanoic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer: A common approach involves Michael-type addition reactions , where thioglycolic acid reacts with α,β-unsaturated carbonyl precursors under controlled conditions (e.g., anhydrous solvents, room temperature, and catalytic bases) . For derivatives like 4-aryl-4-oxobutanoic acids, Friedel-Crafts acylation using maleic anhydride and aromatic substrates is effective . Yield optimization requires adjusting solvent polarity (e.g., dichloromethane), temperature (20–40°C), and stoichiometric ratios of reagents. Purification via flash chromatography (using silica gel and gradient elution) ensures high purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer:
  • NMR Spectroscopy:
  • ¹H/¹³C NMR identifies the methoxy group (δ ~3.3–3.5 ppm for ¹H; δ ~50–55 ppm for ¹³C) and the ketone/acid functionalities .
  • 2D NMR (COSY, HSQC) resolves coupling patterns and carbon-proton correlations, critical for confirming stereochemistry .
  • X-Ray Crystallography:
    The SHELX software suite (e.g., SHELXL for refinement) resolves crystal structures, particularly for assessing bond angles and intermolecular interactions in solid-state studies .
  • Mass Spectrometry (HRMS):
    High-resolution MS validates molecular weight and fragmentation patterns, essential for verifying synthetic products .

Q. How can researchers assess the purity of this compound derivatives?

  • Methodological Answer:
  • HPLC/GC: Reverse-phase HPLC with UV detection (λ = 210–280 nm) or GC-MS with polar columns (e.g., DB-5) quantifies impurities .
  • Melting Point Analysis: Sharp melting ranges (±1°C) indicate purity, though this is less reliable for hygroscopic compounds.
  • Elemental Analysis: Matches experimental vs. theoretical C/H/O ratios to confirm stoichiometric integrity .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound derivatives be resolved?

  • Methodological Answer:
  • Comparative Bioassays: Replicate studies under standardized conditions (e.g., cell lines, incubation times) to isolate variables .
  • Purity Reassessment: Impurities (e.g., unreacted starting materials) may skew results; re-analyze compounds via HPLC/NMR .
  • Computational Modeling: Use docking simulations (e.g., AutoDock Vina) to predict binding affinities to biological targets, cross-referencing with experimental IC₅₀ values .

Q. What strategies address stereochemical challenges in synthesizing chiral this compound derivatives?

  • Methodological Answer:
  • Chiral Catalysts: Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to enforce enantioselectivity during ketone functionalization .
  • Chiral Chromatography: Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
  • Dynamic Kinetic Resolution: Combine racemization and selective crystallization to favor desired stereoisomers .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer:
  • DFT Calculations: Gaussian or ORCA software models transition states, revealing how the methoxy group stabilizes intermediates via resonance .
  • Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps .
  • In Situ IR Spectroscopy: Monitors carbonyl stretching frequencies (ν ~1700 cm⁻¹) to track ketone activation during reactions .

Q. How can computational tools predict the physicochemical properties of this compound?

  • Methodological Answer:
  • Quantitative Structure-Property Relationships (QSPR): Train models on datasets (e.g., PubChem) to predict logP, solubility, and pKa .
  • Molecular Dynamics (MD) Simulations: GROMACS or AMBER software evaluates conformational stability in aqueous vs. lipid environments .
  • ADMET Prediction: SwissADME or pkCSM platforms forecast absorption/distribution profiles for drug development .

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